molecular formula C12H12N2O4 B1624972 ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate CAS No. 71056-57-0

ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate

Cat. No. B1624972
Key on ui cas rn: 71056-57-0
M. Wt: 248.23 g/mol
InChI Key: DTGUXIWYZIAUIT-UHFFFAOYSA-N
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Patent
US06979692B2

Procedure details

To a refluxing mixture of commercially available ethyl 5-nitro-1H-indole-2-carboxylate (420 g) and potassium carbonate (272.6 g) in acetonitrile (3360 mL) was added a solution of methyl p-toluenesulfonate (367.3 g) in acetonitrile (630 mL), and the resulting mixture refluxed for 18 hours. The mixture was then cooled to 20° C. over 3 hours and water (4200 mL) added over a 3 hour period. The product was granulated, filtered, washed with a 50/50 mixture of demineralized water and acetonitrile (630 mL), demineralized water (420 mL) and then with ethanol (420 mL), and dried, yielding the product ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (436.1 g, 96%).
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
272.6 g
Type
reactant
Reaction Step One
Quantity
3360 mL
Type
solvent
Reaction Step One
Quantity
367.3 g
Type
reactant
Reaction Step Two
Quantity
630 mL
Type
solvent
Reaction Step Two
Name
Quantity
4200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:7]2)([O-:3])=[O:2].[C:18](=O)([O-])[O-].[K+].[K+].C1(C)C=CC(S(OC)(=O)=O)=CC=1.O>C(#N)C>[CH3:18][N:9]1[C:10]2[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:12][CH:11]=2)[CH:7]=[C:8]1[C:13]([O:15][CH2:16][CH3:17])=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
420 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)OCC
Name
Quantity
272.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
3360 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
367.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OC)C
Name
Quantity
630 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a 50/50 mixture of demineralized water and acetonitrile (630 mL), demineralized water (420 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with ethanol (420 mL), and dried

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC2=CC(=CC=C12)[N+](=O)[O-])C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 436.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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